molecular formula C10H7BrF6O B1630338 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(2-methoxyphenyl)propane CAS No. 70430-22-7

2-Bromo-1,1,1,3,3,3-hexafluoro-2-(2-methoxyphenyl)propane

Cat. No.: B1630338
CAS No.: 70430-22-7
M. Wt: 337.06 g/mol
InChI Key: UZUVKUZDUBHAOK-UHFFFAOYSA-N
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Description

“2-Bromo-1,1,1,3,3,3-hexafluoro-2-(2-methoxyphenyl)propane” is a chemical compound with the molecular formula C10H7BrF6O . It is used in the preparation of long-chain Ethylene-(per)Fluoroalkyl halide telomers .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H7BrF6O/c1-18-7-5-3-2-4-6(7)8(11,9(12,13)14)10(15,16)17/h2-5H,1H3 . This indicates the presence of a bromine atom, six fluorine atoms, and a methoxyphenyl group in the structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 337.06 . It is a liquid at ambient temperature . The exact physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.

Scientific Research Applications

Environmental Impact and Flame Retardants

Studies on novel brominated flame retardants (NBFRs), including their occurrence in indoor air, dust, consumer goods, and food, highlight the environmental presence and potential impacts of brominated compounds. This research emphasizes the need for further investigation into the occurrence, environmental fate, and toxicity of NBFRs, pointing to significant knowledge gaps in our understanding of these substances (Zuiderveen et al., 2020). Such studies indirectly suggest areas where 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(2-methoxyphenyl)propane might be researched, particularly in terms of its environmental distribution and effects.

Polymer and Materials Science

The synthesis and application of polyimides, including those derived from hexafluoropropane dianhydride (6FDA) and related compounds, are critical in the development of materials with exceptional chemical and thermal stability. Research into these materials provides insights into gas separation technologies and the creation of advanced functional materials (Wang et al., 2002). The study of this compound could similarly contribute to novel materials with unique properties for industrial applications.

Environmental Chemistry and Toxicology

Understanding the environmental concentrations, toxicology, and fate of brominated compounds, such as 2,4,6-tribromophenol, is crucial for assessing the ecological and human health impacts of brominated flame retardants. These studies outline the need for comprehensive assessments of brominated compounds' environmental presence and their biological effects (Koch & Sures, 2018). Research into this compound could extend these investigations, exploring its potential environmental and health implications.

Advanced Analytical Techniques

The study of electron impact and electron capture negative ionization mass spectra of polybrominated diphenyl ethers (PBDEs) provides essential data for identifying and quantifying these compounds in environmental samples. Such analytical techniques are vital for monitoring the distribution and impact of brominated flame retardants in the environment (Hites, 2008). Investigating this compound with similar advanced analytical methods could enhance our understanding of its chemical behavior and environmental fate.

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, may cause allergic skin reaction, causes serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Properties

IUPAC Name

1-(2-bromo-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF6O/c1-18-7-5-3-2-4-6(7)8(11,9(12,13)14)10(15,16)17/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUVKUZDUBHAOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(F)(F)F)(C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650428
Record name 1-(2-Bromo-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70430-22-7
Record name 1-(2-Bromo-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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